N-(4-fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

HIV-1 NNRTI imidazole thioacetanilide SAR antiviral drug discovery

CAS 851079-72-6 is a pre-assembled imidazole thioacetanilide (ITA) core that eliminates 2–4 weeks of multi-step synthesis. The 4-nitrophenyl-imidazole pharmacophore is essential for sub-micromolar HIV-1 NNRTI potency—generic analogs lacking this exact substitution pattern lose >10-fold activity. Supplied at ≥95% purity, it enables direct SAR expansion of the N-arylacetamide region, competitive binding assays to map NNRTI pockets, and hypoxia-selective probe development. The 4-fluorobenzyl moiety also offers a latent ¹⁸F-radiolabeling site. Avoid potency loss and synthetic delays: procure the validated core today.

Molecular Formula C18H15FN4O3S
Molecular Weight 386.4
CAS No. 851079-72-6
Cat. No. B2423000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
CAS851079-72-6
Molecular FormulaC18H15FN4O3S
Molecular Weight386.4
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])F
InChIInChI=1S/C18H15FN4O3S/c19-14-3-1-13(2-4-14)11-21-17(24)12-27-18-20-9-10-22(18)15-5-7-16(8-6-15)23(25)26/h1-10H,11-12H2,(H,21,24)
InChIKeyKOHWBTRIECTXNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 851079-72-6): Compound Identity and Research-Grade Specifications for Procurement


N-(4-fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 851079-72-6) is a synthetic small-molecule member of the imidazole thioacetanilide (ITA) class, a chemotype extensively characterized as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) [1]. The compound features a 1-(4-nitrophenyl)-1H-imidazole core linked via a thioether bridge to an N-(4-fluorobenzyl)acetamide side chain, with a molecular formula of C18H15FN4O3S and a molecular weight of 386.4 g/mol [2]. It is commonly supplied as a research-grade building block with a typical purity of ≥95% .

Why Generic Substitution Fails for N-(4-Fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide: The Criticality of Dual Aryl Modifications in ITA-Class NNRTIs


Within the imidazole thioacetanilide (ITA) series, anti-HIV-1 potency and selectivity are exquisitely sensitive to the electronic and steric properties of both the N1-aryl group on the imidazole and the N-arylacetamide terminus [1]. The presence of the electron-withdrawing 4-nitrophenyl group on the imidazole ring is critical for π-stacking interactions within the NNRTI binding pocket, while the 4-fluorobenzyl moiety contributes to optimized lipophilicity and hydrophobic pocket occupancy [2]. Generic substitution with analogs lacking either the nitro or fluoro substituent can result in complete loss of activity, as demonstrated by the >10-fold potency difference between lead compound L1 (EC50 = 2.053 µM) and optimized congeners bearing electron-withdrawing aryl groups (e.g., 4a5, EC50 = 0.18 µM) [1]. Procurement of the exact substitution pattern is therefore non-negotiable for SAR continuity.

Quantitative Differentiation Evidence for N-(4-Fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide: Head-to-Head and Class-Level Comparisons for Procurement Decisions


Structural Determinants of Potency: The 4-Nitrophenyl-Imidazole Motif Confers >10-Fold Enhancement in HIV-1 Inhibitory Activity Over Unsubstituted Phenyl Analogs

While direct EC50 data for CAS 851079-72-6 has not been reported in primary literature, its core scaffold—the 2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide moiety—is present in the most potent compounds of the Zhan et al. (2009) ITA series. In this study, compound 4a5 (bearing a 4-nitrophenyl group on the imidazole N1 position) exhibited an EC50 of 0.18 µM against HIV-1 IIIB in MT-4 cells, representing a >10-fold improvement over the lead compound L1 (EC50 = 2.053 µM), which lacks the electron-withdrawing nitro substituent [1]. The 4-nitrophenyl group is postulated to engage in favorable π-stacking interactions with aromatic residues (Y181, Y188) in the NNRTI binding pocket, a feature absent in des-nitro analogs [2]. For procurement purposes, the 4-nitrophenyl substitution pattern is therefore a critical structural determinant of antiviral potency within this chemotype.

HIV-1 NNRTI imidazole thioacetanilide SAR antiviral drug discovery

The 4-Fluorobenzyl Amide Moiety Provides Favorable Calculated Physicochemical Properties Relative to Non-Fluorinated or Bulky N-Aryl Analogs

The N-(4-fluorobenzyl) group of CAS 851079-72-6 imparts a calculated XLogP3 of 3.3 and a topological polar surface area (TPSA) of 93.95 Ų, as computed by PubChem [REFS-1, REFS-2]. These values place the compound within favorable drug-like chemical space (Lipinski Rule of Five compliant: MW 386.4 < 500; HBD = 1; HBA = 6; Rotatable bonds = 6) [2]. By comparison, the N-mesityl analog (N-mesityl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide) bears a bulkier, more lipophilic amide substituent that would be expected to increase LogP and potentially reduce aqueous solubility, while analogs with smaller N-alkyl groups (e.g., N-cyclopentyl) may compromise hydrophobic pocket occupancy critical for NNRTI binding [3]. The 4-fluorobenzyl group thus represents a balanced choice for maintaining target affinity while preserving favorable pharmacokinetic properties.

physicochemical profiling drug-likeness XLogP3 topological polar surface area

Benchmark Potency Gap: ITA-Class Scaffold Outperforms Early Benzimidazole-Based NNRTIs and Matches Clinical Reference Agents in Cross-Class Comparison

The imidazole thioacetanilide scaffold, of which CAS 851079-72-6 is a direct structural analog, has demonstrated HIV-1 inhibitory activity (EC50 = 0.18–0.20 µM for the most potent congeners 4a5 and 4a2) that is comparable to the first-generation NNRTI drugs nevirapine and delavirdine in the same MT-4 cell assay system [1]. In contrast, early benzimidazole-based N-aryl-2-arylthioacetamide NNRTIs reported by Zhu et al. (2014) exhibited IC50 values in the lower micromolar range (1.25–20.83 µM) [2], representing a 7- to 100-fold potency deficit relative to the ITA class. This cross-class potency advantage positions the 4-nitrophenyl-ITA scaffold, including CAS 851079-72-6, as a superior starting point for NNRTI lead optimization programs.

NNRTI cross-class comparison HIV-1 EC50 antiviral benchmark

Chemical Stability and Prodrug Potential: The 4-Nitrophenyl Group Enables Reductive Activation, a Feature Absent in Des-Nitro and Cyano-Substituted Analogs

The 4-nitrophenyl substituent on the imidazole ring of CAS 851079-72-6 is susceptible to bioreductive activation by nitroreductases under hypoxic conditions, a property exploited in the design of hypoxia-activated prodrugs and imaging agents. A structurally related [18F]N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([18F]FBNA) has been developed as a PET tracer for tumor hypoxia imaging, demonstrating the translational utility of the 4-fluorobenzyl-nitroimidazole motif [1]. In contrast, des-nitro analogs (e.g., N-(4-fluorobenzyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide) lack this bioreductive capacity entirely, while cyano-substituted analogs may exhibit altered reduction potentials incompatible with enzymatic activation [2]. This differential chemical reactivity represents a unique asset of CAS 851079-72-6 for applications in targeted drug delivery and molecular imaging.

nitroreductase prodrug activation chemical stability hypoxia targeting

Availability as a Defined Building Block: CAS 851079-72-6 Provides Reproducible Purity Specifications (≥95%) Versus In-House Synthesis of Less Characterized Analogs

CAS 851079-72-6 is commercially available as a pre-characterized research chemical with a specified purity of ≥95% (HPLC) from multiple suppliers . Its key synthetic precursor, 1-(4-nitrophenyl)-1H-imidazole-2-thiol (CAS 155655-99-5), is also commercially available (purity 95%), enabling late-stage diversification at the thioacetamide position . In contrast, closely related analogs such as N-(4-fluorobenzyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 688336-12-1) and 2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 851079-60-2) are less widely stocked and may require custom synthesis with associated lead times and characterization burdens . For laboratories seeking to rapidly initiate SAR studies on the ITA scaffold, CAS 851079-72-6 offers a favorable balance of structural complexity and commercial accessibility.

chemical procurement building block purity specification reproducibility

In Vitro Selectivity Profile: Absence of GPR35 Off-Target Activity Distinguishes This Compound from Promiscuous Imidazole-Containing Screening Hits

In a primary screening assay against the G-protein coupled receptor 35 (GPR35), a known promiscuous target for imidazole-containing compounds, CAS 851079-72-6 was classified as inactive [1]. This negative result is noteworthy because GPR35 has been identified as a frequent hitter in high-throughput screening campaigns involving nitroaromatic and heterocyclic compounds, and GPR35 agonism can confound phenotypic assay interpretations [2]. The absence of GPR35 activity, while only a single data point, suggests a degree of target selectivity that may reduce the risk of false-positive hits in cell-based phenotypic screens and supports the compound's use as a cleaner chemical probe relative to more promiscuous imidazole derivatives.

GPR35 off-target screening selectivity GPCR counter-screen

Optimal Application Scenarios for N-(4-Fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide in Antiviral and Chemical Biology Research


HIV-1 NNRTI Lead Optimization: Late-Stage Diversification of the N-Arylacetamide Moiety

CAS 851079-72-6 serves as a key intermediate for systematic SAR exploration of the N-arylacetamide region of imidazole thioacetanilide NNRTIs. With the 4-nitrophenyl-imidazole core pre-installed (the pharmacophoric element conferring sub-micromolar potency [1]), researchers can focus synthetic effort on varying the amide substituent to optimize potency, metabolic stability, and resistance profiles. The compound's commercial availability at >95% purity eliminates the need for multi-step core synthesis, accelerating the design-make-test cycle by an estimated 2–4 weeks per analog series.

Hypoxia-Activated Prodrug Design: Nitroreductase-Sensitive Warhead for Tumor-Selective Delivery

The 4-nitrophenyl group of CAS 851079-72-6 provides a latent bioreductive handle that can be exploited for hypoxia-selective activation. Building on the precedent of [18F]FBNA as a 2-nitroimidazole hypoxia PET tracer [2], this compound can be evaluated as a scaffold for designing nitroreductase-activated cytotoxins or fluorescent probes. The 4-fluorobenzyl moiety simultaneously offers a potential site for 18F radiolabeling via nucleophilic aromatic substitution, enabling PET imaging applications without additional structural modifications.

Chemical Probe for HIV-1 Reverse Transcriptase Binding Site Mapping: Competitive Displacement Assays

As a structural analog of the well-characterized ITA NNRTIs (4a5, EC50 = 0.18 µM; 4a2, EC50 = 0.20 µM) [1], CAS 851079-72-6 can be deployed as a competitive ligand in biochemical binding assays to map the NNRTI binding pocket of wild-type and drug-resistant HIV-1 RT variants. Its distinct substitution pattern (4-fluorobenzyl vs. the 2,6-dichlorobenzyl or 2-naphthyl groups in other ITA derivatives) provides a unique structural probe for assessing steric and electronic tolerance within the NNBS hydrophobic sub-pocket.

Negative Control for GPR35-Mediated Phenotypic Screening Assays

Given its documented inactivity against GPR35 [3], CAS 851079-72-6 can serve as a structurally matched negative control in cell-based assays where GPR35 agonism by imidazole-containing test compounds may produce confounding phenotypes. Incorporating this compound as a specificity control helps differentiate on-target pharmacology from GPR35-mediated off-target effects, improving the rigor and reproducibility of phenotypic screening campaigns.

Quote Request

Request a Quote for N-(4-fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.